Product packaging for 1,2-Dibromo-3,5-difluorobenzene(Cat. No.:CAS No. 101051-60-9)

1,2-Dibromo-3,5-difluorobenzene

Cat. No.: B009399
CAS No.: 101051-60-9
M. Wt: 271.88 g/mol
InChI Key: GABNJPUNFZFOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance within Halogenated Aromatic Chemistry

Halogenated aromatic compounds, which include substances containing chlorine, fluorine, bromine, or iodine atoms attached to a benzene (B151609) ring, are fundamental in numerous industrial and chemical applications. iloencyclopaedia.org They serve as intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and dyes. iloencyclopaedia.orgnih.gov The introduction of halogen atoms to an aromatic ring can significantly alter its chemical reactivity and physical properties. numberanalytics.com This process, known as halogenation, is a cornerstone of electrophilic aromatic substitution reactions. numberanalytics.comwikipedia.org

The presence of multiple halogen atoms, as seen in 1,2-Dibromo-3,5-difluorobenzene, further enhances the compound's utility. chemimpex.com The differing reactivities of the bromine and fluorine substituents allow for selective chemical transformations, a crucial aspect in the design of complex molecules. nih.gov For instance, the carbon-bromine bonds are generally more susceptible to cleavage in common cross-coupling reactions compared to the more robust carbon-fluorine bonds. This differential reactivity is a key principle exploited in the synthesis of advanced materials and pharmaceuticals. chemimpex.comnih.gov

Overview of Research Paradigms for Polyhalogenated Arenes

The study of polyhalogenated arenes, molecules with multiple halogen substituents on an aromatic ring, is guided by several key research paradigms. A primary focus is on achieving site-selective functionalization, where specific halogen atoms are replaced in a controlled manner. nih.gov This is particularly challenging when the halogen atoms are identical, but various strategies have been developed to address this, including the design of selective catalysts and the use of protective groups. researchgate.net

Another significant research paradigm involves understanding the mechanisms of reactions involving polyhalogenated arenes. nih.gov For example, in palladium-catalyzed cross-coupling reactions, the oxidative addition step, where the palladium catalyst inserts into a carbon-halogen bond, is often the rate-determining and selectivity-determining step. nih.gov Computational and experimental studies are frequently employed to predict and rationalize the preferred site of reaction based on factors like bond dissociation energies and the stability of reaction intermediates. nih.gov

The synthesis of polyhalogenated arenes themselves constitutes a third research paradigm. This can involve the direct halogenation of an aromatic precursor or the construction of the aromatic ring from already halogenated acyclic starting materials. nih.gov The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Specific Academic and Synthetic Interest in this compound

The specific arrangement of substituents in this compound makes it a particularly interesting target for academic and synthetic chemists. The presence of two adjacent bromine atoms and two meta-positioned fluorine atoms offers a unique platform for investigating regioselective reactions.

A significant area of interest is its use in cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. chemimpex.com Researchers utilize the differential reactivity of the C-Br and C-F bonds to sequentially introduce different functional groups. This capability is highly valuable in the construction of complex molecular architectures required for pharmaceuticals and advanced materials. chemimpex.com

Furthermore, this compound serves as a precursor for the synthesis of other valuable compounds. For example, it is a key intermediate in the creation of liquid crystals and polymers due to the electronic properties conferred by its halogen substituents. chemimpex.com Its chemical stability, another consequence of its halogenation, makes it a robust building block for various synthetic applications. chemimpex.com The ability to undergo diverse functionalization reactions makes it a versatile tool for chemists aiming to create novel molecules with tailored properties. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Br2F2 B009399 1,2-Dibromo-3,5-difluorobenzene CAS No. 101051-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromo-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABNJPUNFZFOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90905919
Record name 1,2-Dibromo-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139215-43-3, 10105-60-9
Record name 1,2-Dibromo-3,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139215-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis of 1,2 Dibromo 3,5 Difluorobenzene

The synthesis of 1,2-dibromo-3,5-difluorobenzene, a key intermediate in various chemical industries, is primarily achieved through strategic, multi-step pathways rather than direct halogenation of a simple precursor. The specific arrangement of its substituents necessitates careful control over regiochemistry, making precursor-based routes the most viable and efficient methods for its preparation.

Chemical Reactivity and Mechanistic Investigations of 1,2 Dibromo 3,5 Difluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for the functionalization of electron-deficient aromatic rings. masterorganicchemistry.com In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The presence of electron-withdrawing groups on the ring facilitates this reaction by stabilizing the negatively charged intermediate. masterorganicchemistry.comlibretexts.org

Mechanistic Pathways for Halogen Displacement

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a leaving group. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.

In the context of 1,2-Dibromo-3,5-difluorobenzene, both bromine and fluorine atoms can potentially act as leaving groups. The C-F bond is generally stronger than the C-Br bond; however, the rate of SNAr reactions is not solely dictated by the bond strength of the leaving group. masterorganicchemistry.com Instead, the stability of the Meisenheimer intermediate plays a crucial role.

Another possible, though less common, mechanistic pathway for nucleophilic aromatic substitution is the benzyne (B1209423) mechanism. masterorganicchemistry.com This pathway involves the elimination of a proton and a leaving group from adjacent positions to form a highly reactive aryne intermediate, which is then attacked by a nucleophile. masterorganicchemistry.com

Influence of Fluorine and Bromine Substituents on Regioselectivity and Rate

The regioselectivity and rate of SNAr reactions on this compound are governed by the electronic effects of the fluorine and bromine substituents.

Fluorine Substituents: Fluorine is the most electronegative element and therefore exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. The fluorine atoms at positions 3 and 5 are meta to the bromine atoms at positions 1 and 2. Their deactivating inductive effect will be felt at all positions on the ring.

In SNAr reactions, the rate is enhanced by the presence of electron-withdrawing groups that can stabilize the anionic intermediate. masterorganicchemistry.comlibretexts.org Therefore, the fluorine atoms in this compound are expected to activate the ring towards nucleophilic substitution. The substitution will preferentially occur at the positions activated by these electron-withdrawing groups. In this molecule, the fluorine atoms are para and ortho to the bromine atoms, which would activate these positions for nucleophilic attack.

Competitive Substitution Pathways

Given the presence of two different types of halogens, competitive substitution pathways are possible. The displacement of either a bromine or a fluorine atom can occur. The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The departure of the leaving group is not the rate-determining step. masterorganicchemistry.com Therefore, in a reaction with a nucleophile, the displacement of a fluorine atom might be favored over a bromine atom, despite the stronger C-F bond.

However, the specific reaction conditions, including the nature of the nucleophile and the solvent, can significantly influence the outcome of the reaction. researchgate.net For instance, sequential nucleophilic aromatic substitution has been demonstrated on dihalogenated aromatic compounds, where the reaction conditions are controlled to achieve selective mono- or di-substitution. nih.govnih.gov

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with an aromatic ring, leading to the substitution of a hydrogen atom. youtube.com The aromatic ring acts as a nucleophile in this reaction. youtube.com

Directed Substitution and Regiochemical Control

In substituted benzenes, the existing substituents on the ring direct the incoming electrophile to specific positions. This directing effect is a consequence of the substituent's ability to stabilize the carbocationic intermediate (the arenium ion or Wheland intermediate) formed during the reaction. lumenlearning.commasterorganicchemistry.com

Halogen Directing Effects: Halogens are generally considered ortho, para-directors in EAS reactions. leah4sci.com This is because the lone pairs on the halogen atom can be donated to the aromatic ring through resonance, which helps to stabilize the positive charge in the arenium ion when the electrophile attacks the ortho or para positions. This resonance stabilization is not possible for meta attack.

In this compound, all substituents are halogens and are therefore ortho, para-directors. The directing effects of the four halogens will influence the position of electrophilic attack. The most activating (or least deactivating) group will generally control the regiochemistry of the reaction. masterorganicchemistry.com

Deactivation and Activation Effects of Halogen Substituents

Substituents on an aromatic ring can either increase (activate) or decrease (deactivate) the rate of electrophilic aromatic substitution compared to benzene (B151609). masterorganicchemistry.com

In this compound, the presence of four deactivating halogen substituents makes the ring significantly less reactive towards electrophilic aromatic substitution compared to benzene. Both fluorine and bromine are deactivating, with fluorine having a stronger inductive withdrawing effect due to its higher electronegativity. The cumulative deactivating effect of four halogens would necessitate harsh reaction conditions to achieve electrophilic substitution.

Organometallic Intermediates and Directed ortho-Metalation (DoM)

The chemical behavior of this compound is significantly influenced by the presence of both bromine and fluorine substituents on the aromatic ring. These substituents play a crucial role in the formation of organometallic intermediates, particularly through a process known as Directed ortho-Metalation (DoM). DoM involves the deprotonation of an aromatic C-H bond positioned ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgbaranlab.org The DMG interacts with the lithium agent, facilitating the removal of the nearest proton due to a complex-induced proximity effect. baranlab.org

In the context of this compound, both fluorine and bromine atoms can act as directing groups. Fluorine is considered a moderate DMG, while bromine's influence is more complex, exhibiting a long-range acidifying effect that can influence the regioselectivity of the metalation. organic-chemistry.orgresearchgate.net The reaction of an arene with a DMG using an alkyllithium compound typically leads to an ortho-lithiated intermediate, which can then be reacted with various electrophiles to introduce new functional groups. organic-chemistry.org The choice of base is critical, with alkyllithiums like n-BuLi, s-BuLi, and t-BuLi being common, often used in polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O). uwindsor.ca

The generation of lithiated species from halogenated benzenes is a fundamental step in forming new carbon-carbon or carbon-heteroatom bonds. In the case of polyhalogenated benzenes like this compound, the reaction can proceed via two main pathways: halogen-metal exchange or deprotonation (metalation).

Studies on related dibromo-difluorobenzene isomers demonstrate that bromine-lithium exchange is a facile process. For instance, treatment of 1,5-dibromo-2,4-difluorobenzene (B1354543) and 1,2-dibromo-4,5-difluorobenzene (B1294824) with butyllithium (B86547) (BuLi) in ether at -78 °C leads to smooth bromine-lithium exchange. psu.edu However, the regioselectivity of deprotonation is governed by the acidity of the ring protons, which is influenced by the inductive and resonance effects of the halogen substituents.

The most acidic proton in fluorinated aromatic compounds is typically the one located ortho to a fluorine atom. psu.edu For this compound, the C-H proton at the C4 position is situated between a fluorine and a bromine atom, while the C-H proton at the C6 position is adjacent to a bromine and ortho to a fluorine. The combined electron-withdrawing effects of the halogens increase the acidity of these protons, making them susceptible to removal by strong bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP). researchgate.netpsu.edu

Once the aryllithium intermediate is formed, it can be "trapped" by reacting it with an electrophile. This confirms the position of lithiation and creates a new, more complex molecule. Common electrophiles used in these trapping reactions include ketones (like acetone), aldehydes, and silylating agents (like trimethylsilyl (B98337) chloride, Me₃SiCl). researchgate.netpsu.edu

For example, the reaction of 1-bromo-2,4-difluorobenzene (B57218) with LDA, followed by trapping with acetone, yields 2-(3-bromo-2,6-difluorophenyl)propan-2-ol, indicating that lithiation occurred at the C3 position, which is the most acidic site. psu.edu Similarly, trapping a lithiated species with Me₃SiCl can introduce a trimethylsilyl group onto the aromatic ring, a reaction that has been demonstrated with 1,2-dibromobenzene (B107964) using LiTMP in the presence of the trapping agent. researchgate.net

Table 1: Examples of Trapping Reactions on Related Halogenated Benzenes

Starting Material Base Trapping Agent Product Reference
1-Bromo-2,4-difluorobenzene LDA Acetone 2-(3-Bromo-2,6-difluorophenyl)propan-2-ol psu.edu
1,2-Dibromobenzene LiTMP Me₃SiCl 1,2-Dibromo-3-(trimethylsilyl)benzene researchgate.net

This table presents data for structurally related compounds to illustrate the principles of lithiation and trapping, as direct experimental data for this compound was not available in the searched literature.

The conditions under which a lithiation reaction is performed, specifically the solvent and temperature, can have a profound impact on the outcome and regioselectivity. psu.edu Organolithium reagents exist as aggregates in solution, and coordinating solvents like THF can break up these aggregates, increasing the basicity and reactivity of the reagent. baranlab.org

Temperature control is critical. Lithiation reactions are typically conducted at very low temperatures, such as -78 °C, to prevent side reactions and decomposition of the thermally unstable aryllithium intermediates. uwindsor.capsu.edu For example, allowing the lithiated intermediate of 1,2-dibromo-4,5-difluorobenzene to warm from -78 °C to room temperature can lead to the formation of multiple undesired products. psu.edu

The choice of solvent can also influence the reaction pathway between halogen-metal exchange and deprotonation. In the lithiation of fluorinated benzenes, using THF as a solvent with LDA (prepared from butyllithium and diisopropylamine, resulting in a THF/hexane mixture) has been shown to be effective for deprotonation at -78 °C. psu.edu The stability of strong bases in ethereal solvents is also a consideration, as they can undergo cleavage reactions at higher temperatures. uwindsor.ca The general stability order for these bases is in hydrocarbons > diethyl ether > THF. uwindsor.ca

Table 2: Influence of Reaction Conditions on Lithiation

Parameter Effect Significance Reference
Temperature Low temperatures (-78 °C) are crucial for the stability of aryllithium intermediates. Prevents decomposition and side reactions, such as rearrangement or elimination, ensuring higher yields of the desired product. uwindsor.capsu.edu
Solvent Polar aprotic solvents (e.g., THF, Et₂O) deaggregate organolithium reagents. Increases the basicity and reactivity of the base, facilitating the deprotonation of the aromatic ring. baranlab.orguwindsor.ca

| Base | The strength of the base (e.g., n-BuLi, LDA, LiTMP) determines its ability to deprotonate the ring. | Must be strong enough to remove a proton but should minimize nucleophilic attack on directing groups if they are electrophilic. | organic-chemistry.orguwindsor.ca |

Radical Reactions and Electron Transfer Processes

Information regarding radical reactions and electron transfer processes specifically involving this compound is not extensively detailed in the surveyed scientific literature.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 1,2-Dibromo-3,5-difluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is employed to unequivocally characterize its structure.

¹H NMR for Proton Environments

The ¹H NMR spectrum of this compound is characterized by the signals arising from the two aromatic protons. Due to the asymmetrical substitution pattern of the benzene (B151609) ring, these protons are in distinct chemical environments and are expected to appear as separate multiplets. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The coupling of these protons to each other and to the neighboring fluorine atoms results in complex splitting patterns, which can be analyzed to determine their relative positions on the aromatic ring.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-4Specific data not available in search resultsExpected as ddd (doublet of doublet of doublets)J(H-F), J(H-H)
H-6Specific data not available in search resultsExpected as ddd (doublet of doublet of doublets)J(H-F), J(H-H)

¹³C NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, six distinct signals are expected, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are significantly influenced by the attached substituents. The carbons bonded to the electronegative fluorine and bromine atoms will be deshielded and appear at lower field (higher ppm values). Carbons directly bonded to fluorine will also exhibit splitting due to ¹³C-¹⁹F coupling, providing further structural confirmation.

Carbon Chemical Shift (δ, ppm) C-F Coupling (J, Hz)
C-1Specific data not available in search resultsExpected
C-2Specific data not available in search resultsExpected
C-3Specific data not available in search resultsExpected
C-4Specific data not available in search resultsExpected
C-5Specific data not available in search resultsExpected
C-6Specific data not available in search resultsExpected

¹⁹F NMR for Fluorine Chemical Environments and Coupling Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. For this compound, two distinct signals are anticipated for the two fluorine atoms at positions 3 and 5, as they are in different chemical environments. The chemical shifts and, crucially, the coupling patterns provide unambiguous evidence for their positions. Each fluorine signal will be split by the adjacent protons and potentially by the other fluorine atom, depending on the magnitude of the long-range coupling constant.

Fluorine Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
F-3Specific data not available in search resultsExpected as ddd (doublet of doublet of doublets)J(F-H), J(F-F)
F-5Specific data not available in search resultsExpected as ddd (doublet of doublet of doublets)J(F-H), J(F-F)

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The exact mass of this compound has been calculated and is a key parameter for its identification.

Property Value Source
Molecular FormulaC₆H₂Br₂F₂ nih.gov
Monoisotopic Mass269.84913 Da nih.gov
Exact Mass271.84708 Da nih.gov

Fragmentation Analysis for Structural Elucidation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" that can be used for identification. The presence of two bromine atoms is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with peaks separated by two mass units and having specific intensity ratios.

While specific fragmentation data for this compound was not available in the search results, a general fragmentation pattern for di-brominated aromatic compounds would be expected to involve the loss of bromine atoms and potentially the elimination of HBr or other small neutral molecules. The analysis of these fragments helps to confirm the presence and arrangement of the substituents on the benzene ring. Predicted collision cross-section values for different adducts of the molecule have been calculated, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺270.85640133.5
[M+Na]⁺292.83834146.5
[M-H]⁻268.84184139.0
[M+NH₄]⁺287.88294154.0
[M+K]⁺308.81228130.9

Table data sourced from PubChemLite. uni.lu

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) is a significant physicochemical parameter that reflects the size and shape of an ion in the gas phase. Ion mobility-mass spectrometry (IM-MS) is a powerful technique that separates ions based on their differential mobility through a buffer gas, and the CCS value can be experimentally determined. nih.gov However, when experimental data is unavailable, theoretical prediction methods are employed to estimate the CCS values for various ion species. nih.govnih.gov These predictions are valuable for identifying unknown compounds in complex mixtures by matching experimental values with a database of predicted ones. nih.gov

For this compound, predicted CCS values have been calculated for different adducts using computational tools like CCSbase. uni.lu These values, measured in square angstroms (Ų), are essential for identifying the compound in advanced analytical workflows. The predicted CCS is dependent on the type of adduct formed, such as protonated molecules ([M+H]+), sodium adducts ([M+Na]+), or deprotonated molecules ([M-H]-). uni.lu

Below is a table of predicted CCS values for various adducts of this compound. uni.lu

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]+270.85640133.5
[M+Na]+292.83834146.5
[M-H]-268.84184139.0
[M+NH4]+287.88294154.0
[M+K]+308.81228130.9
[M+H-H2O]+252.84638141.0
[M+HCOO]-314.84732149.2
[M+CH3COO]-328.86297199.9
[M+Na-2H]-290.82379140.5
[M]+269.84857165.4
[M]-269.84967165.4

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz The IR spectrum of an aromatic compound like this compound is characterized by several key absorption bands.

The analysis of its spectrum reveals distinct peaks corresponding to the vibrations of its specific bonds. nih.gov Aromatic C–H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.org The carbon-carbon stretching vibrations within the benzene ring give rise to characteristic bands in the 1600-1400 cm⁻¹ range. libretexts.org The region from 1200 to 700 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions, including C-H bending vibrations, that are unique to the molecule. libretexts.org

For this compound, the presence of halogen substituents significantly influences the spectrum. The C-Br and C-F stretching vibrations are expected to appear in the lower frequency region of the spectrum. Specifically, C-F stretching absorptions are typically strong and found in the 1400-1000 cm⁻¹ range, while C-Br stretches appear at lower wavenumbers, generally between 680-515 cm⁻¹.

A summary of expected characteristic IR absorption bands for this compound is provided in the table below.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C–H Stretch3100 - 3000Variable
Aromatic C–C Stretch (in-ring)1600 - 1400Medium to Strong
C–F Stretch1400 - 1000Strong
C–H "oop" (out-of-plane) Bend900 - 675Strong
C–Br Stretch680 - 515Medium to Strong

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a fundamental analytical technique used to separate, identify, and purify the components of a mixture. For a compound like this compound, both gas and liquid chromatography are invaluable for quality control and process monitoring.

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for analyzing volatile and thermally stable compounds. shimadzu.com In this technique, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. shimadzu.com The separated components then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, confirming the identity and quantity of the analyte. nih.gov

For the analysis of this compound, a typical GC-MS method would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas, such as helium or nitrogen, through the column. shimadzu.com The column oven temperature would be programmed to ramp up, allowing for the separation of the target compound from any starting materials, byproducts, or solvent impurities. The mass spectrometer would be set to scan a mass range that includes the molecular ion of this compound (approx. 272 g/mol ) to confirm its presence and purity. nih.govepa.gov

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds that may not be sufficiently volatile for GC. It is particularly useful for monitoring the progress of a chemical reaction and determining the purity and yield of the final product. sielc.com

A reverse-phase HPLC method would be suitable for analyzing this compound. sielc.com In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely provide good separation from related impurities. sielc.com A UV detector would be effective for detection, as the benzene ring is a chromophore that absorbs UV light. By comparing the peak area of the product to that of a known standard, the purity and the reaction yield can be accurately calculated. This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to constructing a molecular-level picture of 1,2-Dibromo-3,5-difluorobenzene, revealing the interplay of its halogen substituents and the aromatic ring.

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state geometry of molecules. For this compound, DFT calculations would be employed to determine key structural parameters such as bond lengths and bond angles. While specific, publicly available data tables from DFT calculations on this molecule are not prevalent in the literature, the optimized geometry is a critical starting point for all other computational analyses. The calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)) to accurately account for electron correlation and the presence of heavy atoms like bromine. The expected outcome of such an optimization would be a planar benzene (B151609) ring, slightly distorted from a perfect hexagon due to the differing steric and electronic influences of the bromine and fluorine substituents.

Interactive Data Table: Predicted Structural Parameters (Illustrative) This table is illustrative and based on general principles of chemistry, as specific computational data was not found in the reviewed literature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. For this compound, the HOMO is expected to be a π-orbital associated with the benzene ring, with significant contributions from the bromine atoms, which possess lone pairs of electrons. The LUMO is anticipated to be a π*-antibonding orbital of the aromatic system. The electron-withdrawing nature of the fluorine atoms would lower the energy of both the HOMO and LUMO, while the bromine atoms would raise the HOMO energy. A smaller HOMO-LUMO gap suggests higher reactivity.

Interactive Data Table: Conceptual Frontier Orbital Properties This table presents a conceptual overview as specific computational values were not found in the reviewed literature.

An Electrostatic Potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This visualization helps to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. For this compound, the ESP surface would show negative potential (red/yellow) around the electronegative fluorine atoms and the lone pairs of the bromine atoms. Regions of positive potential (blue) would be expected over the hydrogen atoms and potentially on the bromine atoms opposite to the C-Br bond (the σ-hole), which can lead to halogen bonding. Mulliken charge analysis would likely show significant negative partial charges on the fluorine atoms and smaller negative or slightly positive charges on the bromine atoms, with the carbon atoms attached to the halogens bearing positive partial charges.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a key tool for understanding the mechanisms of reactions involving this compound, particularly its regioselective cross-coupling reactions.

For reactions such as the Sonogashira or Suzuki-Miyaura coupling, computational chemists can model the entire reaction pathway, including reactants, intermediates, transition states, and products. By calculating the energies of the transition states for different possible reaction pathways (e.g., oxidative addition at C1 vs. C2), the most likely mechanism can be identified. The pathway with the lowest activation energy barrier is the one that is kinetically favored. For this compound, transition state analysis of palladium-catalyzed cross-coupling reactions would be expected to show a lower energy barrier for the oxidative addition of the palladium catalyst to the C1-Br bond compared to the C2-Br bond.

The observed high regioselectivity in mono-substitution reactions of this compound is a direct consequence of the electronic and steric environment of the two bromine atoms. Computational studies can quantify these effects to predict which site is more reactive. The bromine at the C1 position is flanked by a bromine atom at C2 and a hydrogen atom at C6, while the bromine at C2 is flanked by a bromine atom at C1 and a fluorine atom at C3. The greater steric hindrance around the C2 position and the electron-withdrawing effect of the adjacent fluorine atom are thought to deactivate this position towards oxidative addition. Computational models would likely confirm that the oxidative addition of a palladium catalyst to the C1-Br bond is kinetically more favorable, leading to the observed regioselectivity in reactions like the Suzuki-Miyaura and Sonogashira couplings. researchgate.netresearchgate.net

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational and theoretical investigations into the precise structure-reactivity relationships and Quantitative Structure-Activity Relationship (QSAR) models for this compound are not extensively documented in publicly available scientific literature. However, by applying established principles of physical organic chemistry and computational modeling to its unique structure, we can infer its likely reactivity and the parameters that would be crucial for any future QSAR studies.

In the case of this compound, the two hydrogen atoms are positioned at C4 and C6. The C4 position is para to the fluorine at C1 and ortho to the bromine at C5. The C6 position is ortho to the fluorine at C1 and meta to the bromine at C5 and fluorine at C3. The combined electronic effects of the four halogens create a complex reactivity profile. The strong inductive effects of the fluorine atoms significantly deactivate the ring.

Steric hindrance also plays a critical role in the reactivity of this molecule. libretexts.orgnumberanalytics.com The two adjacent bulky bromine atoms at C1 and C2 would sterically hinder the approach of reactants to these positions and to the adjacent C6 position. This steric crowding can significantly influence the regioselectivity of substitution reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While no specific QSAR models for this compound have been published, the principles of QSAR could be applied to predict its biological activity or chemical reactivity based on its molecular structure. A hypothetical QSAR study would involve calculating a range of molecular descriptors. researchgate.netnih.govtandfonline.com These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule. For this compound, key descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges on the ring carbons. These are crucial for modeling interactions with biological receptors or reactants. researchgate.net

Steric Descriptors: These describe the size and shape of the molecule. Relevant descriptors would include molecular volume, surface area, and specific steric parameters for the substituents. researchgate.net

Hydrophobicity Descriptors: The octanol-water partition coefficient (LogP) is a primary descriptor for hydrophobicity, which influences a molecule's ability to cross biological membranes. researchgate.net

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that encode information about the size, shape, and degree of branching.

The development of a robust QSAR model would require a dataset of structurally related compounds with experimentally determined activities. researchgate.net For halogenated aromatic compounds, such models are often used to predict toxicity or environmental fate. researchgate.net

To illustrate the differences in properties that would be relevant for a QSAR study, the following table compares some computed properties of this compound with its isomer, 1,2-Dibromo-4,5-difluorobenzene (B1294824). nih.govnih.gov

PropertyThis compound1,2-Dibromo-4,5-difluorobenzene
Molecular Formula C₆H₂Br₂F₂C₆H₂Br₂F₂
Molecular Weight 271.88 g/mol 271.88 g/mol
XLogP3-AA 3.53.5
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 00
Exact Mass 271.84708 Da271.84708 Da
Monoisotopic Mass 269.84913 Da269.84913 Da
Topological Polar Surface Area 0 Ų0 Ų
Heavy Atom Count 1010
Complexity 120106

Data sourced from PubChem. nih.govnih.gov

The differing complexity values suggest subtle differences in the electronic structure and connectivity that could lead to different biological activities or reactivities, which a QSAR model would aim to capture.

Applications in Advanced Organic Synthesis and Materials Science

Versatile Building Block in Complex Organic Synthesis

In the field of organic chemistry, 1,2-dibromo-3,5-difluorobenzene is recognized as a versatile precursor for creating intricate molecular architectures. Its utility stems from the two adjacent bromine atoms, which can be selectively addressed in various chemical reactions.

This compound is an excellent starting material for the synthesis of multi-substituted aromatic compounds. The two bromine atoms can be sequentially or simultaneously replaced using a variety of cross-coupling reactions, such as the Suzuki or Negishi couplings. This allows for the controlled introduction of different functional groups onto the benzene (B151609) ring, leading to highly substituted and complex aromatic systems that are often precursors to larger, more elaborate molecules. The presence of the fluorine atoms also influences the reactivity of the molecule, providing a level of control that is crucial in multi-step synthetic sequences.

The ortho-dibromo arrangement in this compound is particularly advantageous for the construction of fused heterocyclic systems. Heterocycles, which are cyclic compounds containing atoms of at least two different elements in their rings, are foundational structures in many pharmaceuticals and functional materials. This compound can serve as a key precursor for creating important heterocyclic frameworks like benzofurans and indoles. Through a series of synthetic steps, the dibromo functionality can be converted into reactive intermediates that undergo intramolecular cyclization to form the desired fused ring system, incorporating atoms like oxygen or nitrogen.

Role in Pharmaceutical Development and Medicinal Chemistry

The incorporation of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This compound and its derivatives serve as important intermediates in this process.

Halogenated aromatic compounds are pivotal in the synthesis of various drug candidates. For instance, the closely related compound 1-bromo-3,5-difluorobenzene (B42898) is used as an intermediate in the production of pharmaceuticals like benzodiazepines and angiotensin receptor blockers. nbinno.com This highlights the role of the difluorobromo-benzene scaffold in building the core structures of medicinally relevant molecules. While not directly starting from this compound, the development of potent antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target for migraine treatments, has involved the use of di-brominated amino acid derivatives, underscoring the importance of bromine substitution in achieving high receptor affinity. tandfonline.com

The fluorine and bromine atoms in this compound are not merely synthetic handles; they are strategically important for modulating the biological activity of a final drug compound. ump.edu.plnih.gov

Fluorine: The inclusion of fluorine is a common tactic in drug design. nih.gov It can enhance metabolic stability by blocking sites on the molecule that are susceptible to metabolic breakdown, thereby prolonging the drug's half-life in the body. wikipedia.orgmdpi.com Fluorine can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. benthamdirect.combenthamscience.com Furthermore, fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, meaning it can replace these groups without significantly altering the molecule's shape while potentially improving its electronic properties and binding interactions with its biological target. tandfonline.comselvita.com

Bromine: The larger bromine atom can introduce specific steric bulk, which can influence how a drug molecule fits into its target protein, potentially enhancing selectivity and potency. discoveryoutsource.com A key role for bromine in modern drug design is its ability to participate in "halogen bonding." ump.edu.placs.org This is a non-covalent interaction where the bromine atom acts as an electron-density acceptor, forming a stabilizing bond with electron-donating atoms (like oxygen or nitrogen) in a protein's binding site. acs.orgnih.gov This interaction can significantly increase the binding affinity of a drug for its target. tandfonline.comump.edu.pl

Development of Advanced Materials

The unique electronic properties and chemical stability conferred by the halogen atoms make this compound a valuable component in materials science. It serves as an intermediate in the formulation of advanced materials such as specialized polymers and coatings. The presence of multiple halogens can enhance properties like thermal stability and flame resistance. Furthermore, its rigid aromatic structure and specific electronic characteristics make it a candidate for the synthesis of liquid crystals and other organic materials with tailored optical or electronic functionalities.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₂Br₂F₂ nih.gov
Molecular Weight 271.88 g/mol nih.gov
CAS Number 139215-43-3, 10105-60-9 nih.gov
IUPAC Name This compound nih.gov
SMILES C1=C(C=C(C(=C1F)Br)Br)F nih.gov

Precursor for Functional Polymers and Oligomers (e.g., Conjugated Polymers for Solar Cells)

This compound is a key intermediate in the synthesis of functional polymers, particularly donor-acceptor (D-A) conjugated copolymers used in organic electronics. chemimpex.comnih.gov These polymers are extensively studied for their potential in applications like organic solar cells (OSCs), light-emitting diodes (LEDs), and field-effect transistors. nih.gov

In the context of organic solar cells, the design of the conjugated polymer is crucial for device performance. unc.edu These polymers typically form the electron-donor component of the bulk heterojunction (BHJ) active layer, blended with an electron-acceptor material. nih.govunc.edu The strategic placement of fluorine atoms on the polymer backbone, which can be introduced using precursors like this compound, is a widely used strategy to enhance photovoltaic performance.

Research Findings:

The introduction of fluorine atoms onto the acceptor units of a D-A copolymer, such as in 5,6-difluorobenzo[c] chemimpex.comchemicalbook.comnih.govthiadiazole (ffBT) or difluorobenzotriazole (B13908489) (FBTZ), can be achieved through synthetic routes starting from fluorinated benzene derivatives. nih.govrsc.org Fluorination has several beneficial effects:

Lowering Energy Levels: Fluorine is a highly electronegative atom, and its inclusion generally lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. rsc.orgrsc.org A deeper HOMO level is advantageous for achieving a higher open-circuit voltage (Voc), a key parameter for solar cell efficiency. rsc.orgrsc.org

Improving Molecular Packing: The presence of fluorine can lead to enhanced intermolecular interactions and more ordered molecular packing in the solid state, which facilitates charge transport. unc.edu

For example, a copolymer (PBZ-m-CF3) incorporating a difluorobenzotriazole acceptor unit was synthesized and showed a high power conversion efficiency (PCE) of 10.4% in a non-fullerene solar cell, with a high Voc of 0.94 V, attributed in part to the deep HOMO level of -5.49 eV induced by the fluorinated components. rsc.org Similarly, a benzo[1,2-b:4,5-b′]difuran (BDF)-based polymer (F13) with fluorine units exhibited a deep HOMO level of −5.54 eV, which is favorable for high Voc in polymer solar cells. rsc.org While these studies may not start directly from this compound, the principles of using fluorinated dibromo-aromatics as precursors for the acceptor units are directly demonstrated. The bromine atoms on the precursor allow for polymerization reactions, such as Stille or Suzuki coupling, to form the final conjugated polymer. researchgate.net

Table 1: Impact of Fluorination on Polymer Properties for Solar Cells

Polymer Key Fluorinated Unit HOMO Level (eV) Optical Bandgap (Egopt) (eV) Resulting Device PCE (%)
PBZ-m-CF3 difluorobenzotriazole (FBTZ) -5.49 1.99 10.4
F13 Fluorinated furan (B31954) unit -5.54 1.93 12.7 (up to 13.34)

This table presents data for polymers containing fluorinated units similar to those that could be derived from this compound, illustrating the effect of fluorination on key electronic properties and device performance. Data sourced from references rsc.orgrsc.orgresearchgate.net.

Synthesis of Liquid Crystals

This compound serves as a valuable intermediate in the synthesis of advanced materials, including liquid crystals. chemimpex.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and their molecules often possess a degree of orientational order. colorado.edu

The structure of this compound is particularly relevant for the creation of bent-core or "banana-shaped" liquid crystals. ajchem-a.com These types of liquid crystals are known to form unique, complex phases. colorado.edu The core of these molecules often consists of a 1,3-disubstituted benzene ring, a structural motif present in this compound (with fluorine atoms at the 3 and 5 positions relative to the bromo-substituents). ajchem-a.com

Research Findings:

The synthesis of liquid crystals involves creating molecules with a rigid core and flexible terminal chains. The this compound molecule can act as the central rigid building block. The two bromine atoms provide reactive sites for chemists to attach other aromatic rings or aliphatic chains through cross-coupling reactions. This allows for the systematic construction of the larger, often asymmetric, molecules required for liquid crystalline behavior.

They can influence the molecular shape and packing.

They can alter the dipole moment of the molecule, which is critical for its response to electric fields—a key principle behind liquid crystal displays (LCDs).

They can modify the phase transition temperatures and the types of liquid crystalline phases observed (e.g., nematic, smectic). colorado.edu

While specific examples starting directly from this compound are part of specialized research, its utility is clear from the general synthesis strategies for fluorinated, bent-core liquid crystals. chemimpex.comajchem-a.com The process typically involves a multi-step synthesis where the dibromo-precursor is functionalized step-by-step to build the final mesogenic (liquid crystal-forming) compound. ajchem-a.com

Exploration in High-Performance Coatings and Specialty Chemicals

The unique properties of this compound make it a compound of interest for the formulation of high-performance coatings and other specialty chemicals. chemimpex.com The presence of both bromine and fluorine atoms imparts a high degree of chemical and thermal stability. chemimpex.com

Research Findings:

This compound can be incorporated into polymeric or molecular structures to enhance their resistance to heat, oxidation, and chemical attack. chemimpex.com Such characteristics are highly desirable in coatings designed for demanding environments, such as in the aerospace, automotive, or chemical processing industries.

Furthermore, the high halogen content makes it a candidate for use as an intermediate in the production of flame retardants. chemimpex.com Halogenated compounds, particularly those containing bromine, are known to function effectively as flame retardants by interrupting the radical chain reactions of combustion in the gas phase. By building this molecule into a larger polymer or additive, materials can be rendered less flammable.

The versatility of this compound as a building block allows chemists to tailor specialty chemicals for specific applications. chemimpex.com The differential reactivity of the C-Br versus the C-F bonds allows for selective chemical modifications, enabling the synthesis of complex molecules with precisely controlled properties for use in agrochemicals and other specialized fields. chemimpex.com

Environmental Research on Halogenated Aromatics: Degradation and Transformation Contextual

Microbial Degradation and Biotransformation Pathways

The microbial breakdown of halogenated aromatics is a key area of environmental research. While no direct studies on the microbial degradation of 1,2-Dibromo-3,5-difluorobenzene are currently available, the extensive body of research on analogous compounds, such as chlorinated and brominated benzenes, provides a strong basis for inferring its potential biotransformation routes.

Under anaerobic conditions, a primary mechanism for the degradation of highly halogenated aromatic compounds is reductive dehalogenation. nih.govnih.gov In this process, the halogenated compound acts as an electron acceptor, and a halogen substituent is replaced by a hydrogen atom. epa.gov This process is critical in anoxic environments like sediments and aquifers. nih.govresearchgate.net For instance, studies on chlorinated benzenes have shown a sequential removal of chlorine atoms, with higher chlorinated benzenes being dehalogenated to lower chlorinated forms. nih.govosti.gov It is plausible that this compound could undergo a similar process, where bromine atoms are preferentially removed over fluorine atoms due to the lower bond energy of the C-Br bond compared to the C-F bond. This would lead to the formation of fluorinated benzene (B151609) intermediates. Research on other mixed halogenated compounds could provide further insights into the selectivity and sequence of halogen removal.

Both aerobic and anaerobic conditions can support the biodegradation of halogenated benzenes, although the specific pathways and efficiencies differ.

Aerobic Biodegradation: Under aerobic conditions, bacteria can initiate the degradation of halogenated benzenes by introducing oxygen into the aromatic ring, typically catalyzed by dioxygenase enzymes. nih.govnih.gov This leads to the formation of substituted catechols, which are then further degraded through ring cleavage pathways. nih.govresearchgate.net For compounds with four or fewer chlorine atoms, mineralization to CO2 has been observed. nih.gov Given its structure, this compound could potentially be degraded aerobically by bacteria capable of producing dioxygenases that can accommodate its structure. The initial attack would likely lead to the formation of brominated and fluorinated catechol derivatives.

Anaerobic Biodegradation: In the absence of oxygen, anaerobic microbial communities can utilize a variety of electron acceptors for respiration, including nitrate, sulfate, and iron. nih.govresearchgate.net The degradation of aromatic compounds under these conditions is often slower and more complex. nih.govresearchgate.net As mentioned, reductive dehalogenation is a key process for highly halogenated compounds. nih.govnih.gov Following partial or complete dehalogenation, the resulting aromatic hydrocarbon could be further mineralized to CO2 and methane (B114726) under methanogenic conditions. nih.gov The anaerobic biodegradation of this compound would likely follow a step-wise dehalogenation, ultimately leading to fluorinated or non-halogenated intermediates that could be degraded further.

Condition Key Processes Potential Intermediates for this compound Relevant Findings for Analogous Compounds
Aerobic Dioxygenation, Ring CleavageBromo-difluoro-catechols, Fluorinated muconic acidsMineralization of chlorobenzenes with ≤4 Cl atoms. nih.gov
Anaerobic Reductive DehalogenationMonobromo-difluorobenzenes, Difluorobenzenes, FluorobenzeneSequential dechlorination of hexachlorobenzene (B1673134) to chlorobenzene. nih.gov

A diverse range of microorganisms have been identified with the ability to degrade halogenated aromatic compounds. These bacteria often possess specialized enzymatic machinery to carry out dehalogenation and ring cleavage.

Several bacterial genera are well-known for their capacity to degrade these persistent pollutants:

Pseudomonas : Species of Pseudomonas are frequently isolated from contaminated sites and have demonstrated the ability to degrade a wide variety of aromatic hydrocarbons, including chlorinated and brominated compounds. gnedenko.netosti.govfrontiersin.org For example, Pseudomonas aeruginosa JB2 can grow on various mono- and dihalogenated benzoic acids. osti.gov

Rhodococcus : This genus is known for its metabolic versatility and ability to degrade a broad range of hydrophobic compounds, including aromatic hydrocarbons and their halogenated derivatives. nih.govresearchgate.net Rhodococcus jostii RHA1, for instance, possesses dual two-component regulatory systems for the degradation of biphenyl (B1667301) and related compounds. asm.org

Burkholderia : Certain species within this genus are capable of aerobically mineralizing chlorinated benzenes. nih.gov

Dehalobacter : This genus is implicated in the reductive dehalogenation of chlorobenzenes under anaerobic conditions.

While no specific microorganisms have been documented to degrade this compound, it is highly probable that strains from these and other genera could possess the necessary catabolic capabilities. The table below summarizes some of the key microorganisms and their known degradation capabilities for related compounds.

Microorganism Genus Degraded Halogenated Aromatics Key Enzymes/Pathways References
PseudomonasChlorobenzoates, Dichlorobenzoates, BromobenzeneDioxygenases, Chlorocatechol pathways gnedenko.netosti.gov
Rhodococcuso-Xylene, Ethylbenzene, TolueneMonooxygenase, Ring-cleavage dioxygenases nih.gov
BurkholderiaChlorobenzenes (≤4 Cl)Dioxygenases nih.gov
DehalobacterChlorobenzenesReductive dehalogenases

Photobiodegradation Studies

Photodegradation, the breakdown of compounds by light, can be an important environmental fate process for some aromatic compounds. While direct photolysis of this compound may occur, the combined action of light and microbial activity, known as photobiodegradation, can also play a role. There is limited specific information on the photobiodegradation of dibromo-difluorobenzenes. However, research on other halogenated aromatics suggests that initial photodegradation can lead to the formation of intermediates that are more amenable to microbial attack. For example, the photolysis of hexachlorobenzene has been reported. epa.gov It is conceivable that exposure to sunlight could lead to the cleavage of the carbon-bromine bonds in this compound, producing less halogenated and potentially more biodegradable intermediates.

Factors Influencing Environmental Persistence and Bioavailability of Halogenated Benzenes

The environmental persistence and bioavailability of this compound are governed by a combination of its physicochemical properties and environmental factors.

Physicochemical Properties:

Solubility: Halogenated benzenes are generally hydrophobic, with low water solubility. This property influences their tendency to partition to soil organic matter and sediments, which can reduce their availability to microorganisms in the aqueous phase. nih.gov

Molecular Structure: The number and type of halogen substituents significantly affect a compound's reactivity and susceptibility to degradation. The presence of both bromine and fluorine atoms in this compound creates a complex electronic structure that will influence its interaction with microbial enzymes. The strength of the carbon-fluorine bond makes it particularly resistant to cleavage. nih.gov

Environmental Factors:

Oxygen Availability: The presence or absence of oxygen is a critical determinant of the degradation pathway, dictating whether aerobic or anaerobic processes will dominate. nih.gov

pH and Temperature: These parameters affect microbial activity and the rates of enzymatic reactions.

Organic Matter Content: High levels of organic matter in soil and sediment can lead to strong sorption of hydrophobic compounds like halogenated benzenes, reducing their bioavailability for microbial degradation. researchgate.net

Presence of Co-contaminants: The presence of other pollutants can either inhibit or in some cases enhance the degradation of a target compound through co-metabolism.

Bioavailability at the Microbial Level: Factors at the cellular level also play a crucial role. The ability of a microorganism to come into contact with the compound, transport it across the cell membrane, and possess the appropriate enzymes for its transformation are all critical for successful biodegradation. nih.gov The adhesion of the chemical to the cell surface and the permeability of the cell membrane are key determinants of bioavailability. nih.gov

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,2-Dibromo-3,5-difluorobenzene in laboratory settings?

  • Answer : The compound is classified under GHS/CLP regulations as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Researchers must use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation of dust or vapors. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : While direct synthesis data are limited, analogous halogenation methods can be extrapolated. A plausible route involves electrophilic bromination of 1,2-difluoro-3,5-dibromobenzene precursors using bromine in the presence of Lewis acids (e.g., FeBr₃). Temperature control (0–5°C) and inert atmospheres are critical to minimize side reactions like dehalogenation .

Q. How is the molecular structure of this compound characterized?

  • Answer : Techniques include:

  • NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns and ¹H/¹³C NMR for bromine and aromatic ring analysis.
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated for structurally similar brominated aromatics (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuran) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Answer : The electron-withdrawing fluorine atoms meta to bromine enhance the electrophilicity of the C-Br bonds, facilitating Suzuki-Miyaura couplings. Steric hindrance from adjacent substituents may require bulky ligands (e.g., SPhos) or elevated temperatures. Computational studies (DFT) can predict activation barriers for optimizing reaction conditions .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated benzene derivatives?

  • Answer : Discrepancies in NMR or mass spectra often arise from impurities or isomerization. Validate data using high-purity samples (HPLC-grade solvents, recrystallization) and corroborate with multiple techniques (e.g., IR for functional groups, HRMS for molecular ion confirmation). Cross-referencing with databases like PubChem or NIST ensures reliability .

Q. How is this compound utilized in the development of fluorinated polymers?

  • Answer : As a monomer, it introduces rigidity and thermal stability into polymers via aromatic stacking. For example, copolymerization with perfluorinated olefins (e.g., tetrafluoroethylene) under radical initiation yields materials with enhanced dielectric properties for electronic applications. Reaction kinetics should be monitored via GPC and DSC .

Q. What computational methods predict the environmental persistence and toxicity of this compound?

  • Answer : QSAR models and molecular docking simulations assess biodegradability and toxicity. Parameters like logP (lipophilicity) and HOMO-LUMO gaps (reactivity) are calculated using Gaussian or ORCA software. Experimental validation via microbial assays (e.g., OECD 301) complements computational data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dibromo-3,5-difluorobenzene
Reactant of Route 2
Reactant of Route 2
1,2-Dibromo-3,5-difluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.